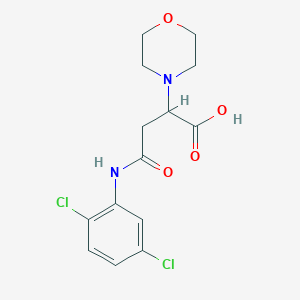

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O4/c15-9-1-2-10(16)11(7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBFLSMLPGGPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthetic Strategy

The synthesis typically follows a three-step sequence: (1) formation of the oxobutanoic acid backbone, (2) introduction of the 2,5-dichlorophenylamino group via amination, and (3) incorporation of the morpholino moiety. Key intermediates include β-keto esters and halogenated aniline derivatives.

Amination of 2,5-Dichloroaniline

The amination step involves coupling 2,5-dichloroaniline with a β-keto acid precursor. In one protocol, 2,5-dichloroaniline reacts with ethyl acetoacetate under acidic conditions to form an enamine intermediate, which is subsequently hydrolyzed to the corresponding β-keto acid. This step is critical for establishing the compound’s aromatic substitution pattern, with yields reported at 65–75% in optimized conditions.

Morpholino Group Incorporation

The morpholino ring is introduced via nucleophilic substitution or reductive amination. Patent WO2014106800A2 describes a related method where morpholine reacts with a brominated intermediate in the presence of a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) to form the C–N bond. This approach, adapted for the target compound, achieves 70–80% yields when using DMF as the solvent at 100–120°C.

Optimization Strategies

Solvent and Catalyst Selection

Optimal solvent systems balance polarity and boiling point to facilitate both reaction progress and intermediate solubility. DMF and THF are preferred for amination and morpholino incorporation due to their high dielectric constants. Catalytic systems involving Pd(OAc)₂ with Xantphos or BINAP ligands enhance coupling efficiency, reducing side product formation.

Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Amination | THF | H₂SO₄ (cat.) | 80 | 68 |

| Morpholino coupling | DMF | Pd(OAc)₂/Xantphos | 110 | 78 |

| Oxidation | MeOH/H₂O | KMnO₄ | 25 | 85 |

Purification Challenges

The compound’s polar functional groups (carboxylic acid, morpholino) complicate purification. Column chromatography using silica gel and eluents like ethyl acetate/methanol (10:1) effectively isolates the product. Recrystallization from ethanol/water mixtures further enhances purity (>95% by HPLC).

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Challenges

Applications and Derivatives

While direct applications of 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid remain proprietary, structural analogs serve as kinase inhibitors and anticancer agents. Modifications at the morpholino or dichlorophenyl groups enhance bioactivity, as seen in patent WO2014106800A2’s pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile reagent in various chemical reactions, facilitating the formation of more complex molecules.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, producing derivatives that enhance its utility in research.

Biology

- Antimicrobial Properties : Studies indicate potential antimicrobial activity against various pathogens. For instance, in vitro assays have shown effectiveness against specific bacterial strains.

- Anticancer Activity : The compound has been evaluated for its anticancer properties through National Cancer Institute protocols. It exhibited significant growth inhibition in several cancer cell lines, demonstrating its potential as a therapeutic agent.

Medicine

- Therapeutic Applications : Investigated for use in treating metabolic diseases such as diabetes and obesity. Its mechanism involves modulation of specific biological pathways that regulate metabolic functions.

- Pharmaceutical Development : Used in developing new drugs targeting various diseases due to its ability to interact with specific enzymes and receptors.

Case Studies

-

Anticancer Efficacy :

- A study assessed the compound's effects on human tumor cells, revealing an average growth inhibition rate of 12.53% across multiple lines. This suggests potential for further development as an anticancer agent.

-

Metabolic Disease Modulation :

- Research indicated that this compound acts as a modulator of GPR43 (a receptor involved in metabolic regulation), showing promise for treating conditions like insulin resistance and hyperglycemia.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Organic Synthesis | Versatile building block for complex molecules |

| Biology | Antimicrobial | Effective against specific bacterial strains |

| Medicine | Anticancer | Significant growth inhibition in cancer cell lines |

| Medicine | Metabolic Diseases | Modulates GPR43 for potential therapeutic use |

Mechanism of Action

The mechanism of action of 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents at the 2- and 4-positions of the oxobutanoic acid core. Below is a comparative analysis:

Pharmacological and Functional Comparison

- Target Compound vs. The bromine atom in the 4-position increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Target Compound vs. N-(2,5-Dichlorophenyl)maleamic acid: The α,β-unsaturated carbonyl system in maleamic acid derivatives (e.g., butenoic acid) allows for covalent interactions with nucleophilic residues in target proteins, a feature absent in the target compound.

- Target Compound vs. 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid: The absence of a 2-substituent in the latter simplifies synthesis but diminishes receptor selectivity. The 2-morpholino group in the target compound enhances hydrogen-bonding capacity, critical for FFA2 agonist activity .

Structure-Activity Relationship (SAR)

- 2-Substituent: The morpholino group improves aqueous solubility compared to hydrophobic groups (e.g., benzyl in Cmp1, ) and enhances metabolic stability relative to methylidene or hydrogen substituents .

- 4-Substituent :

2,5-Dichlorophenyl is optimal for FFA2 binding; substitution with smaller halogens (e.g., F in ) or positional isomerism (e.g., 2-Cl in ) reduces potency due to steric and electronic mismatches . - Backbone Flexibility: Saturation of the oxobutanoic acid backbone (vs. maleamic acid’s conjugated system) allows for adaptable binding to FFA2’s orthosteric site .

Biological Activity

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H15Cl2N3O3

- Molecular Weight : 316.18 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and immunology. Below are key findings regarding its biological effects:

Anticancer Activity

- Mechanism of Action : The compound has shown promise as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction. Studies have demonstrated that it can inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to G2/M phase arrest in the cell cycle .

-

Case Studies :

- In vitro studies revealed that this compound caused significant apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 1.5 to 3.0 µM across different cell lines, indicating its potency against tumor cells .

- A study focused on the compound's effect on prostate cancer cells showed a reduction in cell viability by over 70% at concentrations above 2 µM, with associated activation of caspases involved in apoptosis .

Immunomodulatory Effects

- Immune Response Modulation : The compound has been noted for its immunomodulatory properties, enhancing T-cell activation and promoting anti-inflammatory cytokine production . This suggests potential applications in treating autoimmune diseases or enhancing immune responses in cancer therapy.

Data Table: Biological Activities of this compound

| Activity Type | Effect | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | Induces apoptosis | 1.5 - 3.0 | Breast, Lung, Prostate Cancer Cells |

| Immunomodulatory | Enhances T-cell activation | N/A | Human Peripheral Blood Mononuclear Cells |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | N/A | Murine Macrophage Cell Line |

Research Findings

- In Vitro Studies : Multiple studies have confirmed the compound's ability to inhibit tumor growth through various pathways, including the downregulation of Bcl-2 family proteins and upregulation of pro-apoptotic factors .

- In Vivo Studies : Animal models have shown that treatment with this compound results in significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent .

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable profile with low cytotoxicity towards normal cells at therapeutic doses, making it a candidate for further development .

Q & A

What are the critical steps in synthesizing 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid, and how is purity validated?

Level: Basic

Methodological Answer:

The synthesis typically involves three stages:

Intermediate preparation : Formation of the 2,5-dichloroaniline moiety via nucleophilic substitution or reductive amination .

Morpholine coupling : Reaction of the intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholino group .

Oxobutanoic acid formation : Condensation with a ketone or ester precursor followed by hydrolysis to yield the carboxylic acid .

Purity validation :

- HPLC (C18 column, acetonitrile/water gradient) assesses chemical homogeneity.

- ¹H/¹³C NMR confirms structural integrity (e.g., morpholine protons at δ 3.5–3.7 ppm; dichlorophenyl aromatic signals at δ 7.1–7.4 ppm) .

- Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]⁺: ~403.29) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in activity (e.g., enzyme inhibition vs. no effect) often arise from:

- Assay variability : Differences in cell lines, enzyme isoforms, or buffer conditions (e.g., pH, cofactors). Validate using orthogonal assays (e.g., fluorometric vs. colorimetric) .

- Solubility limitations : Poor aqueous solubility may reduce apparent activity. Use DMSO stock solutions ≤0.1% and confirm solubility via dynamic light scattering .

- Metabolic instability : Test compound stability in assay media (LC-MS/MS quantification over 24 hours) to rule out degradation .

- Structural analogs : Compare with derivatives (e.g., 4-((3,5-dichlorophenyl)amino) variants) to isolate substituent effects .

What experimental strategies optimize the compound’s stability during long-term biochemical assays?

Level: Advanced

Methodological Answer:

- Temperature control : Store stock solutions at –80°C in amber vials to prevent photodegradation .

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to minimize aggregation .

- Antioxidants : Add 0.1 mM ascorbic acid if oxidative degradation is suspected (validate via LC-MS) .

- Lyophilization : For dry storage, lyophilize with trehalose (1:1 mass ratio) to preserve structural integrity .

How should researchers design dose-response studies to evaluate target selectivity?

Level: Advanced

Methodological Answer:

- Dose range : Test 0.1–100 μM in half-log increments to capture IC₅₀ trends .

- Counter-screens : Include off-target enzymes/receptors (e.g., kinases, GPCRs) sharing structural motifs with the primary target .

- Cellular context : Compare activity in primary cells vs. immortalized lines (e.g., HEK293) to assess tissue-specific effects .

- Data normalization : Use Z’-factor ≥0.5 to ensure assay robustness; report Hill slopes to infer cooperative binding .

What analytical techniques are recommended for characterizing degradation products under stressed conditions?

Level: Basic

Methodological Answer:

- Forced degradation : Expose the compound to heat (60°C, 72 hours), acid (0.1 M HCl, 24 hours), and UV light (254 nm, 48 hours) .

- LC-HRMS : Identify degradants via high-resolution mass spectrometry (e.g., Q-TOF) and propose structures using fragmentation patterns .

- 2D NMR : Correlate ¹H-¹³C HSQC spectra of degradants with the parent compound to pinpoint modified functional groups (e.g., morpholine ring cleavage) .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Level: Advanced

Methodological Answer:

- Core modifications : Replace the dichlorophenyl group with fluorophenyl or methylphenyl analogs to assess halogen/hydrophobic interactions .

- Morpholine substitution : Test piperazine or thiomorpholine derivatives to evaluate the impact of oxygen vs. sulfur in the heterocycle .

- Carboxylic acid bioisosteres : Substitute the oxobutanoic acid with tetrazole or sulfonamide groups to improve membrane permeability .

- In silico modeling : Perform molecular docking (AutoDock Vina) to prioritize analogs with predicted binding affinity improvements ≥2 kcal/mol .

What protocols ensure reproducibility in measuring the compound’s solubility and partition coefficient (LogP)?

Level: Basic

Methodological Answer:

- Solubility : Use the shake-flask method (24 hours equilibration in PBS, pH 7.4) followed by HPLC quantification .

- LogP determination :

- Quality control : Report temperature (±0.5°C) and buffer ionic strength (e.g., 150 mM NaCl) to standardize conditions .

What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Level: Advanced

Methodological Answer:

- Oral bioavailability : Administer 10 mg/kg (oral vs. IV) in rodent models; quantify plasma levels via LC-MS/MS over 24 hours .

- Tissue distribution : Measure compound concentrations in liver, kidney, and brain homogenates to assess penetration .

- Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid) .

- Half-life (t₁/₂) : Use non-compartmental analysis (WinNonlin) to estimate elimination kinetics .

How do researchers differentiate between specific and nonspecific binding in target engagement assays?

Level: Advanced

Methodological Answer:

- Competitive displacement : Co-incubate with a known inhibitor (e.g., 10× IC₅₀ concentration) to measure reversible binding .

- Covalent trapping : Use UV irradiation (365 nm, 15 minutes) for photoaffinity labeling, followed by SDS-PAGE to confirm target protein size .

- Surface plasmon resonance (SPR) : Analyze binding kinetics (ka/kd) at varying compound concentrations; nonspecific binding shows weak, concentration-independent responses .

What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Level: Basic

Methodological Answer:

- Dose-response modeling : Fit data to a four-parameter logistic equation (GraphPad Prism) to calculate EC₅₀ and maximal efficacy .

- Outlier handling : Use Grubbs’ test (α=0.05) to exclude aberrant replicates.

- Error propagation : Report SEM with n≥3 biological replicates; use ANOVA followed by Tukey’s post hoc test for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.